

Spectroscopic Analysis of 6,7-dibromo-4-methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: *6,7-dibromo-4-methoxy-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound **6,7-dibromo-4-methoxy-1H-indole**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of reported data from the primary literature and predicted values based on established NMR principles and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with or anticipate encountering this and related molecular scaffolds.

Core Data Presentation: ^1H and ^{13}C NMR

The following tables summarize the reported ^1H and ^{13}C NMR data for **6,7-dibromo-4-methoxy-1H-indole**. This data is essential for the structural verification and purity assessment of this compound.

Table 1: ^1H NMR Data for **6,7-dibromo-4-methoxy-1H-indole**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	8.32	br s	-
H-2	7.19	t	2.8
H-3	6.53	dd	2.8, 1.9
H-5	6.81	s	-
OCH ₃	3.91	s	-

Table 2: ¹³C NMR Data for **6,7-dibromo-4-methoxy-1H-indole**

Carbon	Chemical Shift (δ , ppm)
C-2	124.9
C-3	100.2
C-3a	129.1
C-4	151.2
C-5	100.5
C-6	115.8
C-7	103.1
C-7a	135.0
OCH ₃	55.8

Experimental Protocols

The following section details a generalized methodology for the acquisition of ¹H and ¹³C NMR data for indole derivatives, based on standard laboratory practices.

Materials and Instrumentation:

- Compound: **6,7-dibromo-4-methoxy-1H-indole** (5-10 mg)
- NMR Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6) (0.5-0.7 mL)
- Internal Standard: Tetramethylsilane (TMS)
- NMR Spectrometer: 400 MHz or higher field NMR spectrometer

Sample Preparation:

- A sample of **6,7-dibromo-4-methoxy-1H-indole** (approximately 5-10 mg) is accurately weighed and dissolved in the chosen deuterated solvent (e.g., CDCl_3 or DMSO-d_6) within a standard 5 mm NMR tube.
- Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The sample is thoroughly mixed to ensure homogeneity.

^1H NMR Spectroscopy:

- The prepared sample is placed in the NMR spectrometer.
- A standard one-dimensional ^1H NMR spectrum is acquired at room temperature.
- Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- The resulting Free Induction Decay (FID) is processed using Fourier transformation, and the spectrum is phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

^{13}C NMR Spectroscopy:

- Following the ^1H NMR acquisition, a one-dimensional proton-decoupled ^{13}C NMR spectrum is recorded.

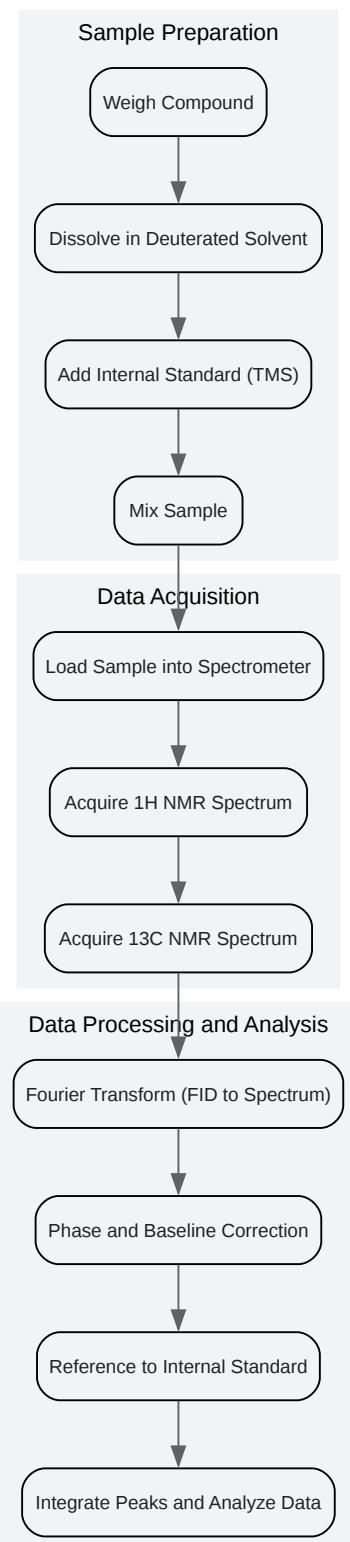
- Typical acquisition parameters include a spectral width of 200-250 ppm, a larger number of scans compared to ^1H NMR to compensate for the lower natural abundance of the ^{13}C isotope, and a relaxation delay of 2-10 seconds.
- The spectrum is processed similarly to the ^1H NMR spectrum, and chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.

Visualizations

The following diagrams illustrate the chemical structure of **6,7-dibromo-4-methoxy-1H-indole** and a generalized workflow for NMR data acquisition and analysis.

Caption: Molecular structure of **6,7-dibromo-4-methoxy-1H-indole** with atom numbering.

Generalized NMR Experimental Workflow

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Caption: A generalized workflow for acquiring and processing NMR data.

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